N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it valuable for studying various fields such as organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Methionine aminopeptidase . By potentially inhibiting this enzyme, the compound could disrupt protein synthesis and regulation, leading to various cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and carries out its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of cyclopentylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N1-cyclopentyl-N2-(2-methyl-4-aminophenyl)oxalamide.
Reduction: Formation of N1-cyclopentyl-N2-(2-methyl-4-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the study of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide
- N1-cyclopentyl-N2-(2-methyl-3-nitrophenyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-cyclopentyl-N'-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-8-11(17(20)21)6-7-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRFJJIVERATMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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